2-Chloro-5-(2-oxopyrrolidin-1-YL)benzoic acid
Description
2-Chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid is a halogenated benzoic acid derivative characterized by a chloro substituent at the 2-position and a 2-oxopyrrolidin-1-yl group at the 5-position of the benzene ring (Figure 1). This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly in the development of peroxisome proliferator-activated receptor (PPAR) agonists and kinase inhibitors .
For example, thionyl chloride-mediated activation of carboxylic acid groups (as seen in ) or condensation reactions with pyrrolidinone precursors (e.g., using itaconic acid and aromatic amines, as in ) are plausible routes.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-9-4-3-7(6-8(9)11(15)16)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMANDRBVPFNKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 2-oxopyrrolidine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 2-chlorobenzoic acid and the amine group of 2-oxopyrrolidine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidinone ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound with different functional groups replacing the chloro group .
Scientific Research Applications
2-Chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological studies .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Electronic and Solubility Profiles
- Electron-Withdrawing Effects: The 2-oxopyrrolidinyl group exhibits moderate electron-withdrawing character due to the lactam ring, contrasting with stronger effects from sulfonyl (e.g., tibric acid) or borono groups .
- Solubility: While solubility data for the target compound is absent, analogues like tibric acid (logP ~2.5) and 5-borono-2-chlorobenzoic acid (high aqueous solubility due to boronic acid) suggest that the pyrrolidinone ring may improve solubility compared to purely hydrophobic substituents .
Biological Activity
2-Chloro-5-(2-oxopyrrolidin-1-YL)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 240.65 g/mol
- CAS Number : 1183424-11-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit the enzyme Δ1-pyrroline-5-carboxylate reductase 1 (PYCR1), which disrupts proline biosynthesis pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- In Vitro Studies : In a study involving A549 human lung adenocarcinoma cells, compounds similar to this compound exhibited significant cytotoxic effects. The viability of A549 cells was reduced significantly when treated with this class of compounds, demonstrating structure-dependent anticancer activity .
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| This compound | A549 | 66% | Not specified |
| Control (Cisplatin) | A549 | 30% | Not specified |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- Activity Against Drug-resistant Strains : Research has demonstrated that derivatives of this compound possess antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus and other pathogens. This includes effective inhibition against strains resistant to linezolid and tedizolid .
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | < 16 |
| Klebsiella pneumoniae | < 32 |
Case Studies
- Study on Anticancer Properties : A recent investigation evaluated various derivatives, including those based on the pyrrolidine scaffold, for their anticancer efficacy against A549 cells. Results indicated that compounds with specific structural modifications exhibited enhanced potency compared to traditional chemotherapeutics like cisplatin .
- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of pyrrolidine derivatives showed promising results against both Gram-positive and Gram-negative bacteria, emphasizing their potential as new therapeutic agents against resistant infections .
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., kinases or GPCRs). Validate with free energy calculations (MM-GBSA) .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., charge transfer) at the binding site using Gaussian or ORCA.
- Pharmacophore Modeling : Identify critical functional groups (e.g., benzoic acid, pyrrolidinone) using MOE or Phase .
How should researchers resolve discrepancies in crystallographic data refinement?
Advanced Research Question
Conflicting data may stem from twinning or disorder:
- Re-refinement : Reprocess diffraction data with SHELXL , adjusting parameters for thermal displacement (ADPs) and occupancy rates.
- Twinning Analysis : Use PLATON to detect twinning operators and apply HKLF 5 format for refinement.
- Disorder Modeling : Split disordered atoms into multiple positions and apply restraints (e.g., SIMU, DELU).
- Validation Tools : Check with checkCIF for geometry outliers and R-factor gaps (>5% may indicate errors).
What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Advanced Research Question
- Salt Formation : Screen with sodium, potassium, or tromethamine to improve aqueous solubility.
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) for enhanced membrane permeability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–150 nm) using emulsion-solvent evaporation.
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models with LC-MS/MS plasma analysis to calculate AUC and half-life.
How can researchers validate the compound’s mechanism of action in cellular assays?
Advanced Research Question
- Gene Knockdown : Use siRNA or CRISPR-Cas9 to silence putative targets (e.g., XPA protein) and assess activity loss .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts after compound treatment.
- Transcriptomics : Perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis, DNA repair).
- Functional Rescue : Reintroduce wild-type or mutant targets to verify specificity (e.g., via lentiviral transduction).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
